An In-depth Technical Guide to the Chemical Properties of Diethyl 2,5-dibromohexanedioate
An In-depth Technical Guide to the Chemical Properties of Diethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,5-dibromohexanedioate, also commonly known by its synonym diethyl meso-2,5-dibromoadipate, is a bifunctional organic compound with significant applications in synthetic chemistry.[1][2] Its structure, featuring two chiral centers and two reactive bromine atoms, makes it a valuable intermediate in the synthesis of complex organic molecules, pharmaceuticals, and advanced polymers.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an analysis of its reactivity, tailored for professionals in research and drug development.
Chemical and Physical Properties
Diethyl 2,5-dibromohexanedioate is a white to off-white crystalline solid at room temperature. The "meso" configuration indicates that the two stereocenters have opposite configurations (R,S), resulting in an achiral molecule overall.
Identification
| Property | Value |
| Chemical Name | Diethyl 2,5-dibromohexanedioate |
| Synonyms | Diethyl meso-2,5-dibromoadipate, Diethyl 2,5-Dibromoadipate, 2,5-Dibromohexanedioic acid diethyl ester |
| CAS Number | 869-10-3 |
| Molecular Formula | C₁₀H₁₆Br₂O₄ |
| Molecular Weight | 360.04 g/mol |
| Canonical SMILES | CCOC(=O)C(Br)CCC(Br)C(=O)OCC |
| InChI Key | UBCNJHBDCUBIPB-UHFFFAOYSA-N |
Physicochemical Data
The following table summarizes the key physicochemical properties of diethyl 2,5-dibromohexanedioate.
| Property | Value | Reference |
| Melting Point | 65-67 °C | [1][2] |
| Boiling Point | 134 °C at 0.5 mmHg | [1][2] |
| Density (estimate) | 1.708 g/cm³ | [1] |
| Flash Point | 158.6 °C | [1] |
| Solubility | Soluble in dichloromethane (DCM) | [1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |
| Sensitivity | Light sensitive | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of diethyl 2,5-dibromohexanedioate. While publicly available spectra are limited, typical spectral data are presented below based on characteristic chemical shifts and absorption frequencies for similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum of diethyl 2,5-dibromohexanedioate would be expected to show signals corresponding to the ethyl ester groups and the protons on the hexanedioate backbone.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 | Quartet | 4H | -O-CH ₂-CH₃ |
| ~4.2 | Multiplet | 2H | CH -Br |
| ~2.4-2.2 | Multiplet | 4H | -CH ₂-CH ₂- |
| ~1.3 | Triplet | 6H | -O-CH₂-CH ₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C =O (Ester carbonyl) |
| ~62 | -O-C H₂-CH₃ |
| ~48 | C H-Br |
| ~32 | -C H₂-C H₂- |
| ~14 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Description |
| ~2980 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) |
| ~1200 | C-O stretch (ester) |
| ~650 | C-Br stretch |
Synthesis and Reactivity
Synthesis of Diethyl meso-2,5-dibromohexanedioate
A common method for the synthesis of diethyl meso-2,5-dibromohexanedioate involves the bromination of adipic acid followed by esterification.[2]
Experimental Protocol:
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Acid Chloride Formation: Adipic acid (3.93 mol) is added in portions to thionyl chloride (5.44 mol) at 65 °C over 2 hours. The mixture is stirred and heated at 70 °C for an additional 3.5 hours until gas evolution ceases.
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Bromination: The resulting solution is irradiated with a UV lamp (e.g., 2x 120W), and bromine (12.48 mol) is added dropwise over 7 hours at 85-95 °C.
-
Esterification: After the bromine addition is complete, the reaction mixture is cooled and poured into ethanol (96%) at -5 °C.
-
Crystallization and Isolation: The mixture is stirred for one week at room temperature, allowing the meso-diastereomer to crystallize. The crystals are then filtered off and washed with ethanol to yield diethyl meso-2,5-dibromohexanedioate.[2]
Caption: Synthesis workflow for Diethyl 2,5-dibromohexanedioate.
Chemical Reactivity
The reactivity of diethyl 2,5-dibromohexanedioate is dominated by the two α-bromo ester functionalities. The bromine atoms are good leaving groups, making the α-carbons susceptible to nucleophilic substitution (Sₙ2) reactions. This bifunctionality allows for the formation of cyclic compounds or for the introduction of two new functional groups.
4.2.1. Nucleophilic Substitution
A variety of nucleophiles can displace the bromide ions. For example, reaction with sodium azide can be used to synthesize diethyl 2,5-diazidoadipate.[2] Reaction with primary or secondary amines can lead to the formation of substituted pyrrolidines through a tandem substitution-cyclization process.[1]
Experimental Protocol: Reaction with N-methylallylamine
Diethyl meso-2,5-dibromoadipate reacts with N-methylallylamine in the presence of potassium carbonate to form two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.[1] While a detailed public protocol is not available, a general procedure would involve stirring the reactants in a suitable polar aprotic solvent at room temperature or with gentle heating.
Caption: General reactivity pathways of Diethyl 2,5-dibromohexanedioate.
4.2.2. Use in Polymer Chemistry
Diethyl 2,5-dibromohexanedioate is an effective bifunctional initiator for Atom Transfer Radical Polymerization (ATRP).[1] ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The two bromine atoms can initiate polymerization from both ends of the molecule, leading to the formation of triblock copolymers or polymers with terminal functionalities.[1]
Experimental Protocol: ATRP of n-Butyl Acrylate
Diethyl meso-2,5-dibromoadipate can be used as a difunctional initiator for the polymerization of n-butyl acrylate (n-BuA).[1] A typical ATRP procedure would involve dissolving the monomer (n-BuA), the initiator (diethyl 2,5-dibromohexanedioate), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., a bipyridine derivative) in a suitable solvent. The mixture is then deoxygenated and heated to the desired reaction temperature to initiate polymerization.
Applications in Drug Development and Research
The versatile reactivity of diethyl 2,5-dibromohexanedioate makes it a valuable building block in medicinal chemistry and drug discovery. Its ability to participate in stereoselective synthesis allows for the creation of chiral molecules with specific three-dimensional arrangements, which is often critical for biological activity.[4] It serves as a precursor for the synthesis of various heterocyclic compounds, such as substituted pyrrolidines, which are common scaffolds in many pharmaceutical agents.[1] Furthermore, its role in synthesizing muconic acid, a biomarker for benzene exposure, highlights its utility in toxicological research.[1]
Safety and Handling
Diethyl 2,5-dibromohexanedioate is classified as a corrosive substance.[1] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is sensitive to light and should be stored in a cool, dry place under an inert atmosphere.[1]
Conclusion
Diethyl 2,5-dibromohexanedioate is a highly versatile and reactive chemical intermediate with significant potential in organic synthesis, polymer chemistry, and pharmaceutical research. Its bifunctional nature, coupled with the reactivity of the α-bromo ester groups, provides a platform for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.
